molecular formula C19H23N3O5S B4008369 (3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol

(3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol

Cat. No. B4008369
M. Wt: 405.5 g/mol
InChI Key: KWQQJNZVOGHUST-IRXDYDNUSA-N
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Description

Synthesis Analysis

The synthesis of compounds based on the (3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol skeleton involves intricate chemical procedures. A key aspect of their synthesis is achieving selective affinity towards specific receptor subtypes through strategic structural modifications, such as the introduction of methyl groups and the use of N-aroyl residues (McCombie et al., 2002). Additionally, a novel series incorporating this backbone demonstrated potential as therapeutic agents for Alzheimer’s disease, highlighting the compound's significance in addressing neurodegenerative disorders (Hussain et al., 2016).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's interaction with biological targets. X-ray crystallography and molecular docking studies offer insights into the compound's conformations and binding affinities. For instance, derivatives of this compound were analyzed for their binding modes with DNA Gyrase A and N-myristoyltransferase, providing a foundation for their antimicrobial activity investigation (Desai et al., 2017).

Chemical Reactions and Properties

The chemical properties of (3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol derivatives enable a range of reactions, including intramolecular Diels-Alder reactions to produce diverse heterocyclic structures. These reactions are pivotal for exploring the compound's versatility in synthesizing novel therapeutic agents (Taylor & Macor, 1986).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties, including reactivity with different functional groups and stability under various conditions, dictate the compound's utility in medicinal chemistry. Its ability to undergo various chemical reactions makes it a valuable scaffold for developing new therapeutic agents. For instance, its derivatives have shown promise as inhibitors against specific enzymes, indicating the potential for targeted drug development (Hussain et al., 2017).

Scientific Research Applications

Metabolic Processes and Anticancer Potential

The compound is related to a group of synthetic nitric oxide-releasing derivatives studied for their anticancer properties. For instance, a novel furoxan-based nitric oxide-releasing derivative showed prospective anticancer effects both in vitro and in vivo, highlighting its potential mechanism of action and metabolic processes when subjected to in vitro fermentation with rat intestinal microflora (Wang et al., 2014).

Synthesis and Biological Activity

Another area of research involves the synthesis of heterocyclic compounds from 3-(4-phenyl) benzoyl propionic acid, where derivatives like furanones, pyrrolinones, and pyridazinones were synthesized. These compounds, including structures related to "(3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol," demonstrate the versatility of this chemical framework for creating biologically active molecules (Soliman et al., 2010).

Antibacterial Agents and Cytotoxicity

The antibacterial potential of N-sulfonated derivatives of (2-furoyl)piperazine, compounds related to "(3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol," was evaluated against pathogenic bacteria. These molecules demonstrated high antibacterial activity with mild cytotoxic profiles, indicating their promise for drug development (Abbasi et al., 2022).

Serotonin Receptor Agonists

Benzamide derivatives acting as selective serotonin 4 receptor agonists have been studied for their effects on gastrointestinal motility. Derivatives of the compound have shown potential as novel prokinetic agents with reduced side effects, highlighting their therapeutic potential in treating gastrointestinal disorders (Sonda et al., 2004).

Stereoselective Synthesis

Research on stereoselective synthesis of hydroxypyrrolidines and hydroxypiperidines by cyclization of γ-oxygenated-α,β-unsaturated sulfones demonstrates the chemical versatility and potential for creating diverse molecules with significant biological activities, including those structurally related to "(3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol" (Carretero et al., 1996).

properties

IUPAC Name

[4-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c23-17-14-22(28(25,26)15-5-2-1-3-6-15)13-16(17)20-8-10-21(11-9-20)19(24)18-7-4-12-27-18/h1-7,12,16-17,23H,8-11,13-14H2/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQQJNZVOGHUST-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CN(CC2O)S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1[C@H]2CN(C[C@@H]2O)S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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